(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC17452077
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | [6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C16H18N2O/c1-4-18(3)16-12(2)10-14(11-17-16)15(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |
| Standard InChI Key | WZPMNKBZUOGTRM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, [6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]-phenylmethanone, delineates its structural features:
-
Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
-
Substituents:
-
Ethyl(methyl)amino group (-N(CH₂CH₃)(CH₃)): Positioned at the 6th carbon, this tertiary amine introduces steric bulk and potential hydrogen-bonding capabilities.
-
Methyl group (-CH₃): Located at the 5th carbon, enhancing hydrophobicity.
-
Phenylmethanone (-C(=O)C₆H₅): A ketone-linked phenyl group at the 3rd carbon, contributing to π-π stacking interactions .
-
The Canonical SMILES notation, CCN(C)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2, and Standard InChIKey, WZPMNKBZUOGTRM-UHFFFAOYSA-N, provide unambiguous representations for database searches .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| CAS Number | 1355172-62-1 |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 38.3 Ų |
The compound’s logP value of ~3.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration, while its polar surface area indicates limited solubility in aqueous media .
Synthesis and Optimization
Synthetic Routes
The synthesis of (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone involves multi-step organic reactions, often leveraging reductive amination and nucleophilic substitution. A representative pathway includes:
-
Formation of the Pyridine Core:
-
Ketone Introduction:
-
Reductive Amination:
Reaction Optimization
Key parameters influencing yield and purity:
-
Solvent Choice: Methanol or dichloromethane balances solubility and reaction kinetics .
-
Catalysts: DABCO facilitates deprotonation, while FeSO₄·7H₂O suppresses cyanide-mediated side reactions .
-
Temperature: Room temperature (20–25°C) minimizes decomposition .
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound’s reactivity centers on its:
-
Tertiary Amino Group: Susceptible to alkylation or oxidation.
-
Pyridine Ring: Participates in electrophilic substitution at the 2- and 4-positions.
-
Ketone Moiety: Reducible to a secondary alcohol or convertible to imines via condensation .
Stability Considerations
-
pH Sensitivity: The amine group may protonate under acidic conditions, altering solubility.
-
Light and Heat: Aromatic ketones are prone to photodegradation, necessitating storage in amber vials .
| Parameter | Prediction |
|---|---|
| Absorption | Moderate (Caco-2 permeability) |
| Metabolism | CYP3A4 substrate |
| Toxicity | Low acute toxicity (LD₅₀ > 500 mg/kg) |
Research Findings and Future Directions
Recent Advances
-
Synthetic Methodologies: Improved yields (up to 78%) via optimized reductive amination .
-
Structural Analogues: Fluorinated derivatives show enhanced CNS penetration (J. Fluorine Chem., 1995) .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume